8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride
Description
8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid; hydrochloride is a bicyclic heterocyclic compound featuring a partially saturated imidazo[1,2-a]pyridine core with a methyl substituent at the 8-position and a carboxylic acid group at the 3-position. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications .
Properties
IUPAC Name |
8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-6-3-2-4-11-7(9(12)13)5-10-8(6)11;/h5-6H,2-4H2,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGMUBIRLUNLAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN2C1=NC=C2C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid; hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
- Molecular Formula : C₈H₁₂N₂O₂·HCl
- CAS Number : 137415-93-1
- IUPAC Name : 8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to modulate the activity of enzymes and receptors, which can lead to various therapeutic effects. Notably, it acts as a potent inhibitor of heparanase-1 (HPSE1), an enzyme implicated in cancer progression and kidney diseases due to its role in degrading heparan sulfate proteoglycans .
Anticancer Properties
Research indicates that 8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance:
- HPSE1 Inhibition : Compounds derived from this structure have been identified as selective inhibitors of HPSE1. Inhibition of HPSE1 can reduce tumor metastasis and improve outcomes in cancer therapy .
- Selectivity Improvements : New derivatives have been synthesized that show enhanced selectivity for HPSE1 over other glucuronidases (e.g., GUSβ and GBA), indicating potential for targeted cancer therapies .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Its structural characteristics allow it to interact with bacterial cell membranes and inhibit growth:
- Broad Spectrum Activity : Initial studies suggest activity against various bacterial strains, though further investigation is needed to establish specific mechanisms and efficacy levels.
Case Studies
Comparative Analysis
When compared to similar compounds within the imidazo[1,2-a]pyridine family:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | Methyl group at position 8 enhances binding affinity | Strong HPSE1 inhibitor with potential anticancer effects |
| Imidazo[1,2-a]pyridine | Lacks methyl group at position 8 | Less effective against HPSE1; broader applications in medicinal chemistry |
| Tetrahydroimidazo[1,2-a]pyridine | Similar structure but without the carboxylic acid group | Limited biological activity compared to methylated variants |
Scientific Research Applications
Research indicates that 8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid; hydrochloride exhibits various biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of tetrahydroimidazo compounds can inhibit the growth of certain bacteria and fungi. For instance, molecular docking studies suggest that these compounds can bind effectively to bacterial proteins such as PqsR in Pseudomonas aeruginosa, indicating their potential as antimicrobial agents .
- Anticancer Activity : The compound has been evaluated for its anticancer properties. Research demonstrates that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .
- Central Nervous System Effects : Some studies suggest that imidazo derivatives may exhibit neuroprotective effects and could be explored for their potential in treating neurodegenerative diseases. The modulation of neurotransmitter systems is a key area of interest .
Therapeutic Applications
The therapeutic potential of 8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid; hydrochloride can be summarized as follows:
| Application Area | Description |
|---|---|
| Antimicrobial Agents | Potential use against bacterial infections due to binding affinity to PqsR. |
| Anticancer Drugs | Induction of apoptosis in cancer cells; modulation of cancer-related pathways. |
| Neuroprotective Agents | Possible applications in neurodegenerative disease treatment. |
Case Studies
- Antimicrobial Efficacy : A study on the binding interactions of tetrahydroimidazo derivatives with PqsR revealed promising results with binding energies ranging from -5.8 to -8.2 kcal/mol, indicating strong interactions that could lead to effective antimicrobial agents .
- Cancer Cell Studies : In vitro studies demonstrated that treatment with 8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid resulted in significant reductions in cell viability in various cancer cell lines. The mechanisms involved include the activation of apoptotic pathways and inhibition of cell cycle progression .
- Neuroprotective Research : Investigations into the neuroprotective effects have shown that this compound can modulate neurotransmitter levels and reduce oxidative stress markers in neuronal models, suggesting its potential utility in conditions like Alzheimer's disease .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Imidazo[1,2-a]pyridine Family
The table below summarizes key analogues and their properties:
Key Observations:
Bromine at the 6-position (as in 6-bromo-2-methyl derivative) introduces steric bulk and electron-withdrawing effects, which could modulate antibacterial activity .
Carboxylic Acid Position :
- The 3-carboxylic acid group (target compound) vs. 2-carboxylic acid (7-methyl analogue) alters hydrogen-bonding interactions, affecting target binding .
Halogen vs.
Imidazo[1,2-a]pyrazine Derivatives
Compounds like 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate hydrochloride (CAS 1171539-58-4) replace the pyridine ring with pyrazine. These derivatives exhibit distinct biological roles, such as Gaq-protein inhibition, due to altered electronic and steric properties .
Physicochemical and Pharmacokinetic Comparisons
- Aqueous Solubility : The hydrochloride salt of the target compound offers superior solubility (>50 mg/mL in water) compared to free bases (e.g., parent compound CAS 55365-04-3, solubility ~10 mg/mL) .
- Lipophilicity :
- Stability : Hydrochloride salts generally exhibit better thermal and hydrolytic stability than free acids .
Preparation Methods
Core Reaction Mechanism
The foundational approach involves the cyclization of histidine derivatives with formaldehyde or its equivalents in the presence of strong acids. This method, detailed in patent EP0245637A1, proceeds via a Pictet-Spengler-type reaction, where the primary amine of histidine reacts with formaldehyde to form the tetrahydroimidazo[1,2-a]pyridine scaffold. For instance, $$ \text{N} $$-benzylhistidine methyl ester undergoes cyclization in aqueous hydrochloric acid at reflux temperatures to yield the bicyclic intermediate.
Key Reaction Conditions:
Methylation and Carboxylic Acid Formation
Following cyclization, the C8 methyl group is introduced via alkylation. Sodium hydride or potassium carbonate in dimethylformamide (DMF) facilitates the reaction with methyl iodide. Subsequent hydrolysis of the ester moiety (e.g., methyl or benzyl ester) using aqueous NaOH or HCl yields the free carboxylic acid. For example, hydrolysis of the methyl ester intermediate with 1M NaOH at room temperature for 3 hours produces the carboxylic acid.
Acylation-Hydrolysis Route
Intermediate Ester Synthesis
An alternative route involves acylation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine intermediates. As demonstrated in Example 278 of EP0245637A1, the methyl ester of 4,5,6,7-tetrahydro-1-[(4-methoxy-3-methylphenyl)methyl]-1H-imidazo[4,5-c]pyridine-6-carboxylic acid is acylated with diphenylacetyl chloride. The acylation is performed in dichloromethane with triethylamine as a base, followed by desilylation using tetrabutylammonium fluoride (TBAF).
Hydrolysis to Carboxylic Acid
The ester intermediate undergoes hydrolysis under mild acidic or basic conditions. For instance, treatment with 1M NaOH in tetrahydrofuran at room temperature for 3 hours cleaves the ester group, yielding the carboxylic acid. Subsequent acidification with HCl precipitates the hydrochloride salt.
Table 1: Comparison of Hydrolysis Conditions
| Ester Type | Reagent | Temperature | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Methyl | 1M NaOH | 25°C | 3 | 85 |
| Benzyl | HCl/EtOH | 50°C | 6 | 78 |
Catalytic Hydrogenation for Chirality Control
Asymmetric Synthesis
Chiral resolution is critical for pharmaceutical applications. Catalytic hydrogenation using palladium on charcoal (Pd/C) under $$ \text{H}_2 $$ pressure (50 psi) selectively reduces prochiral intermediates. For example, hydrogenation of a benzyl-protected intermediate in methanol at room temperature for 7 hours affords the enantiomerically pure product.
Salt Formation
The free carboxylic acid is converted to the hydrochloride salt by treatment with HCl gas in ethanol or 2-propanol. Recrystallization from water or methanol yields the pure hydrochloride form, as evidenced by melting points of 162–170°C.
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates in acylation and alkylation steps, while aqueous acids facilitate cyclization. Nonpolar solvents (e.g., dichloromethane) are preferred for moisture-sensitive reactions.
Temperature and Time
Cyclization proceeds optimally at reflux (100–110°C) for 24 hours, whereas ester hydrolysis is efficient at ambient temperatures (25°C) within 3 hours.
Analytical Characterization
Spectroscopic Data
Purity and Yield
HPLC analysis typically shows >98% purity for the hydrochloride salt, with overall yields ranging from 65% to 85% depending on the route.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride?
- Methodological Answer : A one-pot, two-step synthesis is often utilized, starting from carboxylic acid precursors and tert-butyl carbamate derivatives. For example, coupling (R,S)-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid with protected amine intermediates under peptide coupling conditions (e.g., EDC/HOBt) yields diastereomeric mixtures, which are purified via recrystallization or chromatography. Yields typically range from 26% to 55%, depending on substituents and reaction optimization . Hydrogenation using platinum dioxide (PtO₂) at 3–3.5 atm H₂ is another route for reducing unsaturated precursors to tetrahydroimidazo derivatives .
Q. How is structural characterization of this compound performed in academic research?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR (e.g., 600 MHz in DMSO-d₆) identifies proton environments and carbon shifts, particularly distinguishing aromatic vs. aliphatic regions. IR spectroscopy confirms functional groups (e.g., carboxylic acid O-H stretch at ~1690 cm⁻¹) .
- Mass Spectrometry : HRMS (ESI) validates molecular weight with <5 ppm accuracy. For example, calculated m/z 325.2023 [M+H]⁺ matches experimental data .
- Purity : HPLC with UV detection (e.g., 254 nm) and elemental analysis ensure compound integrity .
Q. What are critical factors in maintaining stability and purity during synthesis?
- Methodological Answer :
- Moisture Sensitivity : Reactions involving carboxylic acid activation (e.g., via chloroformates) require anhydrous conditions.
- Diastereomer Separation : Chiral chromatography (e.g., Chiralpak AD-H column) or fractional crystallization resolves mixtures, as unseparated diastereomers can reduce bioactivity .
- Storage : Lyophilized solids stored at -20°C under inert gas (N₂/Ar) prevent degradation .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for this compound?
- Methodological Answer : Ruthenium/N-heterocyclic carbene (NHC) catalysts enable enantioselective hydrogenation of imidazo[1,2-a]pyridine precursors without requiring protecting groups. This method achieves enantiomeric ratios up to 98:2 and tolerates functional groups (e.g., nitro, cyano). Optimizing solvent polarity (e.g., dichloromethane vs. THF) and H₂ pressure (1–10 atm) enhances selectivity .
Q. What analytical strategies resolve contradictions in stereochemical outcomes during synthesis?
- Methodological Answer :
- Dynamic NMR : Detects diastereomer interconversion rates at variable temperatures.
- X-ray Crystallography : Provides absolute configuration when crystals are obtainable (e.g., using synchrotron sources).
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict relative stability of stereoisomers, guiding synthetic prioritization .
Q. How do reaction conditions influence yield and stereochemistry?
- Methodological Answer :
- Catalyst Screening : PtO₂ vs. Ru/NHC catalysts: PtO₂ favors regioselective hydrogenation but may over-reduce nitriles; Ru/NHC preserves functional groups and improves enantioselectivity .
- Temperature : Lower temps (0–25°C) reduce epimerization but slow reaction rates. Microwave-assisted synthesis (e.g., 100°C, 30 min) accelerates coupling steps .
- Additives : Bases (e.g., Et₃N) neutralize HCl byproducts, preventing carbocation formation and racemization .
Q. What strategies link structural modifications to biological activity in related compounds?
- Methodological Answer :
- SAR Studies : Introducing substituents (e.g., trifluoromethyl, nitro) at the 7-position modulates bioactivity. For example, CFTR potentiators derived from this scaffold show enhanced efficacy with electron-withdrawing groups .
- In Silico Docking : Molecular docking (AutoDock Vina) predicts binding to targets like ion channels.
- In Vitro Assays : Patch-clamp electrophysiology validates CFTR potentiation in HEK293 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
